BenchChemオンラインストアへようこそ!

2-(Cyclopropylethynyl)benzoic acid

Anti-inflammatory Cytokine inhibition TNF-α

2-(Cyclopropylethynyl)benzoic acid (ABzOH) differs critically from meta/para regioisomers: only the ortho-substitution pattern delivers the steric and electronic profile required for selective target engagement. Unlike aspirin's COX-only mechanism, ABzOH combines dual COX/LOX modulation with direct TNF-α, IL-1β, and IL-6 suppression via NF-κB pathway inhibition. Documented anti-proliferative activity across breast, lung, and pancreatic cancer models. Serves as a key intermediate for Digoxigenin Tetradigitoxoside; Sonogashira-ready terminal alkyne enables rapid derivatization. Ideal for oncology libraries and inflammatory pathway screening. Order ≥98% purity with full analytical documentation.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 1313028-09-9
Cat. No. B1422175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylethynyl)benzoic acid
CAS1313028-09-9
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC1C#CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14)
InChIKeyUCAPNHYQJXDWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylethynyl)benzoic acid CAS 1313028-09-9: NSAID-Like Benzoic Acid Derivative with Anti-Inflammatory and Anti-Proliferative Activity


2-(Cyclopropylethynyl)benzoic acid (CAS 1313028-09-9), also referred to as ABzOH, is a benzoic acid derivative bearing a cyclopropylethynyl substituent at the ortho position . The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and has been reported to inhibit the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, as well as to exhibit anti-tumor and anti-proliferative effects against breast, lung, and pancreatic cancer cell models .

2-(Cyclopropylethynyl)benzoic acid: Why Regioisomeric and Structural Analogs Cannot Substitute for This Ortho-Substituted Scaffold


While several cyclopropylethynyl-substituted benzoic acid derivatives share the same molecular formula (C12H10O2) and molecular weight (186.21 g/mol) , the ortho-substitution pattern of 2-(cyclopropylethynyl)benzoic acid confers distinct steric and electronic properties that critically influence its reactivity, biological target engagement, and utility as a synthetic building block. Regioisomers such as 3-(cyclopropylethynyl)benzoic acid (CAS not standardized) and 4-(cyclopropylethynyl)benzoic acid (CAS 908247-29-0) exhibit different positioning of the carboxylic acid moiety relative to the ethynyl linker, which directly impacts hydrogen bonding capacity, metal coordination geometry, and interaction with biological targets. Furthermore, substituted analogs bearing halogens or ester modifications (e.g., 2-chloro-4-(cyclopropylethynyl)benzoic acid) [1] introduce altered physicochemical parameters and cannot be assumed to recapitulate the specific reactivity or biological profile of the parent ortho-unsubstituted scaffold. Generic substitution without experimental validation is therefore inadvisable for research applications where precise molecular geometry governs function.

2-(Cyclopropylethynyl)benzoic acid (ABzOH) Quantitative Evidence: Comparator-Based Differentiation for Scientific Procurement


Multi-Cytokine Inhibition Profile: TNF-α, IL-1β, and IL-6 Suppression

2-(Cyclopropylethynyl)benzoic acid (ABzOH) has been reported to inhibit the expression of three major pro-inflammatory cytokines simultaneously: tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . In contrast, the comparator aspirin (acetylsalicylic acid), a well-characterized benzoic acid-derived NSAID, exerts its anti-inflammatory effects primarily through irreversible cyclooxygenase (COX) inhibition with downstream reduction in prostaglandin synthesis, and does not directly inhibit TNF-α, IL-1β, or IL-6 cytokine expression via the NF-κB pathway with comparable breadth [1].

Anti-inflammatory Cytokine inhibition TNF-α

Dual COX/LOX Enzyme Interaction Profile

2-(Cyclopropylethynyl)benzoic acid has been reported to interact with both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing production of both prostaglandins and leukotrienes . By comparison, aspirin acts selectively on COX enzymes (with preferential COX-1 inhibition at low doses) and does not directly inhibit LOX pathways [1]. This dual-pathway interaction profile represents a differentiated mechanism relevant for eicosanoid pathway research.

Inflammation Enzymology Eicosanoid pathway

NF-κB Pathway Modulation: Inhibition of IκBα Degradation and NF-κB Translocation

2-(Cyclopropylethynyl)benzoic acid has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . In contrast, the comparator aspirin exerts its anti-inflammatory effects at therapeutic concentrations primarily through COX inhibition, with NF-κB modulation occurring only at supra-pharmacological concentrations (≥5 mM) via a distinct mechanism involving direct inhibition of IKKβ [1].

NF-κB signaling Transcription regulation Inflammation

Regioisomeric Differentiation: Ortho vs. Para Substitution Impact on Reactivity and Physical Properties

2-(Cyclopropylethynyl)benzoic acid (ortho-substituted; CAS 1313028-09-9) and 4-(cyclopropylethynyl)benzoic acid (para-substituted; CAS 908247-29-0) share the same molecular formula (C12H10O2) and molecular weight (186.21 g/mol) but differ in the positional relationship between the carboxylic acid and the cyclopropylethynyl group. The ortho-substitution in 2-(cyclopropylethynyl)benzoic acid creates intramolecular hydrogen bonding potential and distinct steric environments around the carboxylic acid moiety, influencing metal coordination geometry in catalysis and biological target recognition [1]. The para-substituted isomer (CAS 908247-29-0) has calculated LogP of 2.89 and Fsp3 of 0.25 ; comparative computational data for the ortho-isomer are not available.

Synthetic intermediate Structure-activity relationship Regioisomer

Commercial Availability: Purity Specifications and Procurement Options

2-(Cyclopropylethynyl)benzoic acid (CAS 1313028-09-9) is commercially available from multiple suppliers with documented purity specifications ranging from 95% to >99% . In comparison, the para-substituted regioisomer 4-(cyclopropylethynyl)benzoic acid (CAS 908247-29-0) is available with purity specifications of 97% . The ortho-substituted compound is offered as a white to light yellow solid with predicted pKa of 3.35 ± 0.36 and recommended storage at 2-8°C .

Procurement Purity Vendor sourcing

Synthetic Utility as a Building Block: Sonogashira Coupling and Derivative Applications

2-(Cyclopropylethynyl)benzoic acid serves as a versatile building block for further synthetic elaboration, including Sonogashira cross-coupling reactions with organic halides using palladium catalysis . This synthetic route has been adapted to flow chemistry conditions enabling non-basic Sonogashira protocols that improve reaction control and scalability [1]. In contrast, the comparator 4-(cyclopropylethynyl)benzoic acid is commonly utilized as a building block in alternative coupling strategies , with the ortho-substitution pattern of 2-(cyclopropylethynyl)benzoic acid offering distinct regiochemical outcomes in subsequent transformations.

Synthetic chemistry Sonogashira coupling Building block

2-(Cyclopropylethynyl)benzoic acid Application Scenarios: From In Vitro Inflammation Research to Synthetic Intermediate Procurement


In Vitro Inflammation Research Requiring Multi-Cytokine and NF-κB Pathway Modulation

For researchers investigating inflammatory signaling cascades, 2-(cyclopropylethynyl)benzoic acid offers a differentiated pharmacological profile combining TNF-α, IL-1β, and IL-6 cytokine suppression with dual COX/LOX enzyme interaction and NF-κB pathway modulation via inhibition of IκBα degradation . These properties support its use as a tool compound in cell-based assays examining integrated inflammatory responses, particularly where classical NSAIDs such as aspirin provide only COX-selective inhibition without direct cytokine suppression.

Cancer Cell Proliferation and Anti-Tumor Activity Screening

2-(Cyclopropylethynyl)benzoic acid has demonstrated anti-proliferative activity against breast cancer, lung cancer, and pancreatic cancer cell models . This documented activity across multiple cancer cell types positions the compound as a suitable candidate for inclusion in oncology-focused compound libraries and for preliminary screening studies evaluating benzoic acid-derived scaffolds for anti-tumor potential. Researchers should note that quantitative IC50 values for specific cancer cell lines were not identified in the available sources, and dose-response characterization is recommended.

Synthetic Intermediate for Digoxigenin-Related Compounds and Ortho-Directed Functionalization

2-(Cyclopropylethynyl)benzoic acid is a documented intermediate in the synthesis of Digoxigenin Tetradigitoxoside, a Digoxin impurity . Its ortho-substitution pattern and terminal alkyne functionality enable Sonogashira coupling reactions and further derivatization , with flow chemistry adaptations available for improved reaction control under non-basic conditions . The ortho-carboxylic acid group also provides a handle for amide coupling and esterification reactions with distinct regiochemical outcomes compared to para-substituted analogs.

Safety-Assessed Laboratory Use with Documented CLP Hazard Classification

According to the ECHA Classification and Labelling Inventory, 2-(cyclopropylethynyl)benzoic acid is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) . This established hazard profile supports laboratory safety compliance and informs appropriate handling procedures, including the use of personal protective equipment and adequate ventilation. The compound is designated for research use only, not for human or veterinary therapeutic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopropylethynyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.